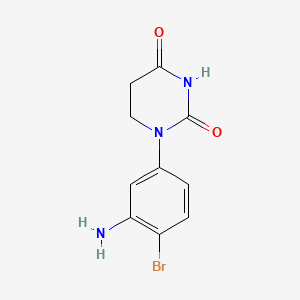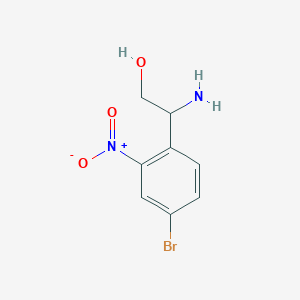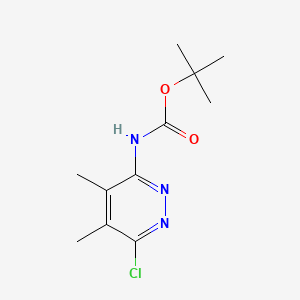![molecular formula C7H8N2O B15304676 5H,6H,7H-pyrrolo[1,2-c]imidazole-3-carbaldehyde](/img/structure/B15304676.png)
5H,6H,7H-pyrrolo[1,2-c]imidazole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H,6H,7H-pyrrolo[1,2-c]imidazole-3-carbaldehyde is a heterocyclic compound with a fused imidazole and pyrrole ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-pyrrolo[1,2-c]imidazole-3-carbaldehyde typically involves the use of easily accessible amino carbonyl compounds. One common method is the Marckwald reaction, which is a two-step process that yields high product efficiency and is suitable for large-scale production . The reaction conditions often involve the use of solid alumina and room temperature for the initial cross-coupling of the pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods
For industrial production, the same synthetic routes can be scaled up, ensuring that the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5H,6H,7H-pyrrolo[1,2-c]imidazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to primary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
5H,6H,7H-pyrrolo[1,2-c]imidazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 5H,6H,7H-pyrrolo[1,2-c]imidazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death . This inhibition is achieved through the binding of the compound to the active site of the kinase, thereby preventing its activation and subsequent signaling events.
類似化合物との比較
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: This compound shares a similar fused ring structure but differs in the position and type of functional groups.
Pyrrolo[1,2-a]pyrazines: These compounds have a similar pyrrole ring but are fused with a pyrazine ring instead of an imidazole.
3-Aryl-5H-pyrrolo[1,2-a]imidazole: These derivatives have an aryl group attached to the pyrrole ring, which imparts different chemical and biological properties.
Uniqueness
5H,6H,7H-pyrrolo[1,2-c]imidazole-3-carbaldehyde is unique due to its specific ring fusion and the presence of an aldehyde functional group. This combination allows for a diverse range of chemical modifications and applications, making it a versatile compound in both research and industrial settings .
特性
分子式 |
C7H8N2O |
|---|---|
分子量 |
136.15 g/mol |
IUPAC名 |
6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carbaldehyde |
InChI |
InChI=1S/C7H8N2O/c10-5-7-8-4-6-2-1-3-9(6)7/h4-5H,1-3H2 |
InChIキー |
DSMWLQNQKYRDQH-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CN=C(N2C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl n-{[1-(bromomethyl)cyclohexyl]methyl}carbamate](/img/structure/B15304593.png)





![Methyl (E)-N~5~-[amino(nitroamino)methylidene]ornithinate](/img/structure/B15304641.png)







